

physicochemical properties of 3-Chloro-4-methoxybenzenesulfonyl chloride

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Compound of Interest

Compound Name: 3-Chloro-4-methoxybenzenesulfonyl chloride

Cat. No.: B1357326

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An In-Depth Technical Guide to **3-Chloro-4-methoxybenzenesulfonyl chloride** for Advanced Research

This guide provides an in-depth exploration of **3-Chloro-4-methoxybenzenesulfonyl chloride**, a key intermediate in synthetic organic chemistry and drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a comprehensive understanding of the compound's properties, synthesis, reactivity, and applications, grounded in established chemical principles and field-proven insights.

Core Molecular Profile and Physicochemical Properties

3-Chloro-4-methoxybenzenesulfonyl chloride (CAS No. 22952-43-8) is a polysubstituted aromatic sulfonyl chloride. The unique arrangement of a chloro group, a methoxy group, and the highly reactive sulfonyl chloride moiety on the benzene ring makes it a versatile building block for introducing the 3-chloro-4-methoxyphenylsulfonyl group into target molecules. The electronic interplay between the electron-donating methoxy group and the electron-withdrawing chloro and sulfonyl chloride groups dictates its reactivity and physicochemical characteristics.

The core identifiers and properties of this compound are summarized below. It is critical to note that while some physical properties are derived from experimental data, others are calculated

estimates and should be used as a guide pending empirical verification.

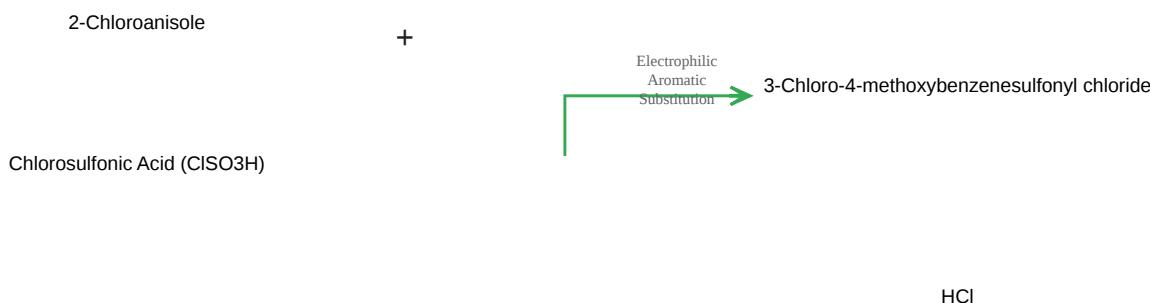
Property	Value	Source(s)
IUPAC Name	3-chloro-4-methoxybenzenesulfonyl chloride	[1]
CAS Number	22952-43-8	[2] [3] [4]
Molecular Formula	C ₇ H ₆ Cl ₂ O ₃ S	[2] [3]
Molecular Weight	241.09 g/mol	[3] [4]
Appearance	White to off-white solid/powder	[2]
Melting Point	Not reported; estimated 40-50 °C (based on analogues)	
Boiling Point	352.16 °C at 760 mmHg (Calculated)	[3]
Density	1.488 g/cm ³ (Calculated)	[3]
Flash Point	166.78 °C (Calculated)	[3]
InChI Key	UMTPXDWZAKJPYNUHFFFAOYSA-N	
SMILES	COc1ccc(cc1Cl)S(Cl)(=O)=O	

Synthesis and Purification: A Validated Approach

The synthesis of aromatic sulfonyl chlorides is a cornerstone of organic synthesis. The most direct and industrially scalable method for preparing **3-Chloro-4-methoxybenzenesulfonyl chloride** is through the electrophilic substitution of a suitable precursor, 2-chloroanisole, with chlorosulfonic acid. This method is reliable and proceeds with high regioselectivity due to the directing effects of the substituents.

The methoxy group is a strong ortho-, para-director. In 2-chloroanisole, the para position relative to the methoxy group is occupied by the chloro group. The primary site for electrophilic

attack is therefore the position ortho to the methoxy group and meta to the chloro group (C5), and the position para to the chloro group and ortho to the methoxy group (C6). The sulfonation occurs predominantly at the C6 position, which is sterically more accessible and para to the activating methoxy group.



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Caption: Synthesis of **3-Chloro-4-methoxybenzenesulfonyl chloride**.

Experimental Protocol: Chlorosulfonation of 2-Chloroanisole

This protocol is a representative procedure based on well-established methods for the synthesis of analogous benzenesulfonyl chlorides.^{[5][6]} Causality: The reaction is conducted at low temperatures to control the exothermicity and prevent side reactions. The slow addition of the substrate to the excess chlorosulfonic acid ensures that the electrophile is always present in high concentration, driving the reaction to completion.

- Apparatus Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize the evolving hydrogen chloride gas.
- Reagent Charging: Charge the flask with chlorosulfonic acid (3.0 equivalents). Cool the flask to 0-5 °C using an ice-salt bath.

- Substrate Addition: Add 2-chloroanisole (1.0 equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid over 1-2 hours, ensuring the internal temperature is maintained below 10 °C.
- Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours to ensure complete conversion.
- Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
- Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield the final product. Dry the purified solid under vacuum.

Spectroscopic Characterization

Structural confirmation is paramount. The following table outlines the expected spectroscopic signatures for **3-Chloro-4-methoxybenzenesulfonyl chloride** based on its structure and data from analogous compounds.

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Methoxy Protons (OCH₃): A sharp singlet around δ 3.9-4.0 ppm (3H).- Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.0 ppm). A doublet for the proton ortho to the methoxy group, a doublet of doublets for the proton between the chloro and sulfonyl chloride groups, and a doublet for the proton ortho to the sulfonyl chloride group.
¹³ C NMR	<ul style="list-style-type: none">- Methoxy Carbon (OCH₃): A signal around δ 56-57 ppm.- Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), including carbons attached to oxygen, chlorine, and sulfur, which will be shifted accordingly.
IR Spectroscopy	<ul style="list-style-type: none">- S=O Asymmetric Stretch: Strong band at ~1370-1380 cm⁻¹.- S=O Symmetric Stretch: Strong band at ~1170-1190 cm⁻¹.- C-O-C Stretch: Characteristic bands for the aryl ether linkage.- Aromatic C-H and C=C: Standard absorptions in their respective regions.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M⁺): A characteristic cluster of peaks due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) and sulfur isotopes. The M, M+2, and M+4 peaks will be observable.

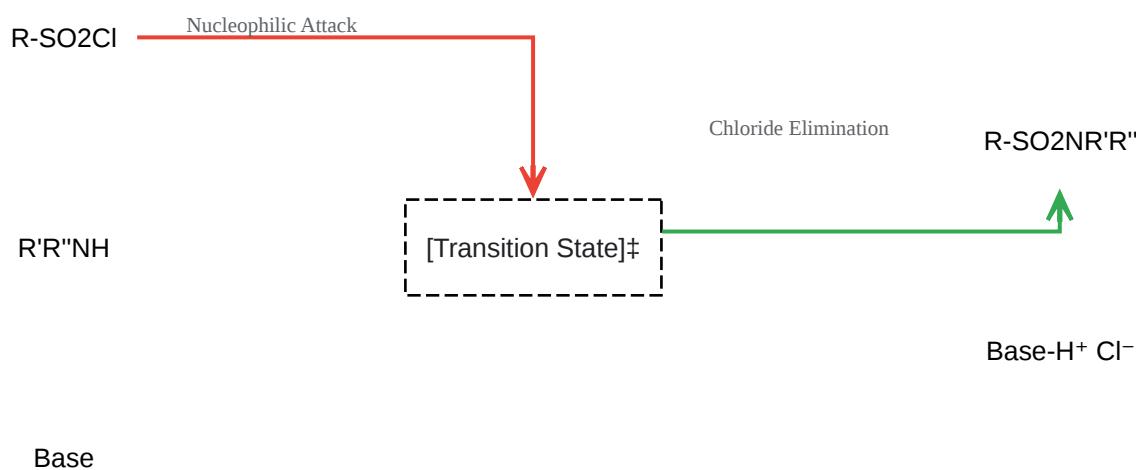
Reactivity Profile and Mechanistic Insights

The reactivity of **3-Chloro-4-methoxybenzenesulfonyl chloride** is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to attack by nucleophiles.

The electronic effects of the ring substituents modulate this reactivity. The methoxy group at the 4-position is electron-donating via resonance (+R effect), which would tend to decrease the electrophilicity of the sulfur atom. However, the chloro group at the 3-position is electron-

withdrawing via induction (-I effect), which increases the electrophilicity. The net effect is a finely tuned reactivity profile that allows for controlled reactions with a wide range of nucleophiles.[7][8]

The most common and synthetically valuable reaction is the formation of sulfonamides via reaction with primary or secondary amines. This reaction typically proceeds via a bimolecular nucleophilic substitution (S_N2 -like) mechanism at the sulfur center.[9]



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Caption: General mechanism for sulfonamide formation.

Applications in Medicinal Chemistry and Drug Discovery

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs, including antibiotics, diuretics, and anticonvulsants.[10] **3-Chloro-4-methoxybenzenesulfonyl chloride** serves as a critical reagent for introducing the 3-chloro-4-methoxyphenylsulfonyl moiety, which can impart specific pharmacological properties.

- **Rationale for Use:** The chloro and methoxy substituents are not mere decorations; they are chosen to optimize a drug candidate's profile.

- Chloro Group: Can increase metabolic stability, improve membrane permeability, and participate in halogen bonding, a specific and directional interaction with biological targets.
- Methoxy Group: Can act as a hydrogen bond acceptor and its metabolic O-demethylation can be a key step in drug metabolism, sometimes leading to active metabolites.

This reagent is therefore of high interest for generating libraries of novel sulfonamides for screening campaigns and for the structure-activity relationship (SAR) studies essential to lead optimization in drug development programs.[\[11\]](#)

Safety, Handling, and Storage

As a highly reactive electrophile, **3-Chloro-4-methoxybenzenesulfonyl chloride** must be handled with appropriate precautions. It is corrosive and moisture-sensitive.

- Hazard Classification: Causes severe skin burns and eye damage (H314).
- Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles with a face shield, and a lab coat is mandatory. All manipulations should be performed in a certified chemical fume hood.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. The compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid. Handle under an inert atmosphere (e.g., nitrogen or argon) where possible.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and alcohols.[\[2\]](#)

By understanding these core principles, researchers can effectively and safely leverage the synthetic potential of **3-Chloro-4-methoxybenzenesulfonyl chloride** to advance their scientific and drug discovery objectives.

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